Metoclopramide(1+)

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H23ClN3O2+ |

|---|---|

Molecular Weight |

300.8 g/mol |

IUPAC Name |

2-[(4-amino-5-chloro-2-methoxybenzoyl)amino]ethyl-diethylazanium |

InChI |

InChI=1S/C14H22ClN3O2/c1-4-18(5-2)7-6-17-14(19)10-8-11(15)12(16)9-13(10)20-3/h8-9H,4-7,16H2,1-3H3,(H,17,19)/p+1 |

InChI Key |

TTWJBBZEZQICBI-UHFFFAOYSA-O |

SMILES |

CC[NH+](CC)CCNC(=O)C1=CC(=C(C=C1OC)N)Cl |

Canonical SMILES |

CC[NH+](CC)CCNC(=O)C1=CC(=C(C=C1OC)N)Cl |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Metoclopramide

Metoclopramide is a substituted benzamide derivative widely recognized for its potent antiemetic and prokinetic properties.[1] It is a cornerstone medication for managing nausea and vomiting associated with various conditions, including chemotherapy, post-operative recovery, and gastrointestinal motility disorders.[1][2] This technical guide provides a comprehensive overview of the synthesis, characterization, and core mechanisms of action of Metoclopramide, tailored for researchers, scientists, and professionals in drug development.

Synthesis of Metoclopramide

The predominant synthetic route for Metoclopramide begins with the readily available precursor, p-aminosalicylic acid. The process involves a sequence of methylation, chlorination, saponification, and a final amidation step to yield the target molecule.[3][4]

Overall Synthesis Workflow

The multi-step synthesis transforms p-aminosalicylic acid into Metoclopramide through several key intermediates.

Caption: Overall workflow for the synthesis of Metoclopramide.

Experimental Protocols

Step 1: Methylation of p-Aminosalicylic Acid This initial step involves the methylation of both the phenolic hydroxyl and carboxylic acid groups of p-aminosalicylic acid to yield methyl 4-amino-2-methoxybenzoate.[3][5]

-

Reagents: p-Aminosalicylic acid, potassium hydroxide, dimethyl sulfate, acetone.

-

Procedure:

-

Mix p-aminosalicylic acid and potassium hydroxide in an acetone solution and stir.[3]

-

Cool the mixture to a controlled temperature, typically between 20-30°C.[3][5]

-

Gradually add dimethyl sulfate dropwise to the reaction mixture.[3]

-

Continue the reaction with stirring for several hours to ensure the complete formation of methyl 4-amino-2-methoxybenzoate.[5]

-

The product is then carried forward to the next step.

-

Step 2: Chlorination of Methyl 4-amino-2-methoxybenzoate A regioselective chlorination is performed to introduce a chlorine atom at the position ortho to the amino group, yielding methyl 4-amino-5-chloro-2-methoxybenzoate.[5]

-

Reagents: Methyl 4-amino-2-methoxybenzoate, N-chlorosuccinimide (NCS).

-

Procedure:

Step 3: Saponification (De-esterification) The methyl ester is hydrolyzed to the corresponding carboxylic acid, 4-amino-5-chloro-2-methoxybenzoic acid, which is a key intermediate.[5]

-

Reagents: Methyl 4-amino-5-chloro-2-methoxybenzoate, potassium hydroxide (or sodium hydroxide), methanol-water mixture.[5]

-

Procedure:

-

The chlorinated ester is treated with an alkaline solution, such as potassium hydroxide in a methanol-water mixture (e.g., 5:2 v/v).[3]

-

The mixture is heated under reflux for 2-3 hours.[3]

-

After cooling, the solution is diluted with water and acidified with hydrochloric acid to precipitate the white solid product.

-

The precipitated 4-amino-5-chloro-2-methoxybenzoic acid is collected and can be recrystallized from methanol.

-

Step 4: Amidation with N,N-diethylethylenediamine The final step is the condensation of the carboxylic acid intermediate with N,N-diethylethylenediamine to form the amide bond, yielding Metoclopramide.[6]

-

Reagents: 4-amino-5-chloro-2-methoxybenzoic acid, N,N-diethylethylenediamine, phosphorus trichloride (or other coupling agent).

-

Procedure:

-

The condensation reaction is carried out between 4-amino-5-chloro-2-methoxybenzoic acid and N,N-diethylethylenediamine.[6]

-

Agents like phosphorus trichloride can be used to facilitate the amide bond formation.[6]

-

The reaction results in the formation of Metoclopramide, which can be purified by recrystallization. An improved method highlights achieving high yields (96%) at low temperatures.[7][8]

-

Synthesis of Precursors

-

4-Amino-5-chloro-2-methoxybenzoic acid: As detailed above, this key intermediate is synthesized from p-aminosalicylic acid.[3][5] It is a crucial building block for various pharmaceuticals.[9]

-

N,N-Diethylethylenediamine: This reagent is typically synthesized via a nucleophilic substitution reaction between diethylamine and 2-chloroethylamine hydrochloride.[10] The reaction is often performed in a high-pressure autoclave at 100-200°C using sodium methoxide in methanol as an acid-binding agent.[10][11][12]

Characterization of Metoclopramide

Thorough characterization is essential to confirm the identity, purity, and properties of the synthesized Metoclopramide. This involves a combination of spectroscopic, chromatographic, and physical methods.

Physical and Spectroscopic Data

| Property / Technique | Observation | References |

| Appearance | White crystalline powder | [1] |

| Melting Point | 147.3 °C | [13] |

| Molecular Formula | C₁₄H₂₂ClN₃O₂ | [13] |

| Molar Mass | 299.80 g·mol⁻¹ | [13] |

| UV λmax | 273 nm, 308 nm | [14][15] |

| ¹H-NMR (400 MHz, CDCl₃) | δ(ppm): 8.22 (s, 1H), 8.10 (s, 1H), 6.32 (s, 1H), 4.35 (s, 2H), 3.90 (s, 3H), 3.51-3.45 (dd, 2H), 2.63-2.54 (m, 6H), 1.05 (t, 6H) | [6] |

Infrared (IR) Spectroscopy

The IR spectrum of Metoclopramide reveals characteristic peaks corresponding to its various functional groups.

| Wavenumber (cm⁻¹) | Assignment | References |

| 3396.41 | -OH stretching | [16] |

| 3379.05 | -NH stretching | [16] |

| 1595.02 | C=O (Amide) stretching | [16] |

| 703.97 | C-Cl stretching | [16] |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern, aiding in structural elucidation.

| m/z | Fragmentation | References |

| 300 | [M+H]⁺ (Molecular Ion) | [17] |

| 227 | Loss of diethylamine from the side chain (-73) | [17] |

| 184 | Cleavage of the amide bond | [17] |

| 86 | Fragment corresponding to the diethylaminoethyl moiety | [18] |

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for assessing the purity of Metoclopramide and quantifying it in pharmaceutical formulations. Various methods have been developed and validated.

| Column | Mobile Phase | Flow Rate (mL/min) | Detection (nm) | References |

| Octylsilane (base deactivated) | 77:23 (v/v) 0.01 M phosphate buffer (pH 4) : Acetonitrile | 1.0 | 273 | [14] |

| C18 (4.6x100 mm, 3.5 µm) | 50:50 (v/v) Acetonitrile : Buffer (pH 4.6) | - | 248 | [19] |

| C18 (250 mm × 4.6 mm, 5 µm) | 60:40 (v/v) KH₂PO₄ buffer : Methanol | 1.0 | 273 | [20] |

| Extend C18 | 30:70 (v/v) Ethanol : Formic acid solution (pH 2.0) | 1.0 | 273 | [15] |

Mechanism of Action & Signaling Pathways

Metoclopramide's therapeutic effects are derived from its complex pharmacology, primarily acting as a dopamine D₂ receptor antagonist and a mixed 5-HT₃ receptor antagonist/5-HT₄ receptor agonist.[13][21]

-

Antiemetic Action: The anti-nausea effect is primarily due to the blockade of D₂ receptors in the chemoreceptor trigger zone (CTZ) of the brain.[21][22][23] At higher concentrations, antagonism of 5-HT₃ receptors also contributes to this effect.[13]

-

Gastroprokinetic Action: The enhancement of gastrointestinal motility is mediated by its activity as a 5-HT₄ receptor agonist, D₂ receptor antagonist, and its muscarinic activity.[13][21] This action accelerates gastric emptying and intestinal transit.[22]

Dopamine D₂ Receptor Signaling Pathway

As an antagonist, Metoclopramide blocks the canonical D₂ receptor signaling pathway. D₂ receptors are G-protein coupled receptors (GPCRs) that preferentially couple to Gαi/o proteins.[24][25] Activation of this pathway normally inhibits adenylyl cyclase, reducing intracellular cAMP levels and subsequent protein kinase A (PKA) activity.[[“]][27] Metoclopramide's antagonism prevents this inhibition.

Caption: Antagonistic action of Metoclopramide on the D₂ receptor pathway.

Serotonin 5-HT₄ Receptor Signaling Pathway

As an agonist, Metoclopramide activates 5-HT₄ receptors, which are Gαs-coupled GPCRs.[28] This activation stimulates adenylyl cyclase, leading to an increase in intracellular cAMP and subsequent activation of PKA.[28][29] This pathway enhances the release of acetylcholine, contributing to increased gastrointestinal motility.[21] Additionally, 5-HT₄ receptors can signal independently of G-proteins by directly activating Src tyrosine kinase, which in turn activates the ERK pathway.[28][30]

Caption: Agonistic action of Metoclopramide on the 5-HT₄ receptor pathway.

References

- 1. nbinno.com [nbinno.com]

- 2. mdpi.com [mdpi.com]

- 3. CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid - Google Patents [patents.google.com]

- 4. US4250110A - Method of preparing metoclopramide - Google Patents [patents.google.com]

- 5. 4-Amino-5-chloro-2-methoxybenzoic acid | 7206-70-4 | Benchchem [benchchem.com]

- 6. CN119039171B - A method for industrial production of metoclopramide hydrochloride - Google Patents [patents.google.com]

- 7. AN IMPROVED METHOD FOR THE SYNTHESIS OF METOCLOPRAMIDE Research Article | Semantic Scholar [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. chemimpex.com [chemimpex.com]

- 10. Buy N,N-Diethylethylenediamine | 100-36-7 [smolecule.com]

- 11. Preparation method of N,N-diethylethylenediamine - Eureka | Patsnap [eureka.patsnap.com]

- 12. CN103012156B - Preparation method of N,N-diethylethylenediamine - Google Patents [patents.google.com]

- 13. Metoclopramide - Wikipedia [en.wikipedia.org]

- 14. tandfonline.com [tandfonline.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. farm.ucl.ac.be [farm.ucl.ac.be]

- 18. Determination of metoclopramide and two of its metabolites using a sensitive and selective gas chromatographic-mass spectrometric assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. ijpsonline.com [ijpsonline.com]

- 20. jneonatalsurg.com [jneonatalsurg.com]

- 21. What is the mechanism of Metoclopramide Hydrochloride? [synapse.patsnap.com]

- 22. droracle.ai [droracle.ai]

- 23. youtube.com [youtube.com]

- 24. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 25. The Role of D2-Autoreceptors in Regulating Dopamine Neuron Activity and Transmission - PMC [pmc.ncbi.nlm.nih.gov]

- 26. consensus.app [consensus.app]

- 27. estheradams.com [estheradams.com]

- 28. researchgate.net [researchgate.net]

- 29. What are 5-HT4 receptor agonists and how do they work? [synapse.patsnap.com]

- 30. 5-hydroxytryptamine 4 receptor activation of the extracellular signal-regulated kinase pathway depends on Src activation but not on G protein or beta-arrestin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dichotomous Dopaminergic Dance: An In-Depth Technical Guide to the Mechanism of Action of Metoclopramide on Dopamine Receptors

For Immediate Release

This whitepaper provides a comprehensive technical overview of the molecular interactions between metoclopramide and dopamine receptors, with a primary focus on the dopamine D2 receptor subtype. Tailored for researchers, scientists, and drug development professionals, this document delves into the quantitative pharmacology, downstream signaling cascades, and detailed experimental methodologies used to elucidate metoclopramide's mechanism of action.

Executive Summary

Metoclopramide is a widely used therapeutic agent primarily recognized for its prokinetic and antiemetic properties. At its core, the pharmacological activity of metoclopramide stems from its potent antagonism of dopamine D2 receptors.[1][2][3] This action occurs both centrally, in the chemoreceptor trigger zone (CTZ) of the brain, and peripherally in the gastrointestinal tract. By blocking the inhibitory effects of dopamine on cholinergic neurons in the gut, metoclopramide enhances upper gastrointestinal motility.[1][3] Concurrently, its central D2 receptor blockade in the CTZ underpins its effective antiemetic effects.[1][3] Beyond its principal D2 antagonism, metoclopramide also interacts with other receptor systems, notably as a 5-HT3 receptor antagonist and a 5-HT4 receptor agonist, which contribute to its overall therapeutic profile. This guide will dissect these interactions with a focus on the dopaminergic system, presenting quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways.

Quantitative Pharmacology of Metoclopramide

The affinity and functional potency of metoclopramide for its primary molecular target, the dopamine D2 receptor, have been quantified through various in vitro assays. The following tables summarize key quantitative data for metoclopramide's interaction with dopamine and serotonin receptors.

Table 1: Metoclopramide Binding Affinities (Ki) for Dopamine Receptors

| Receptor Subtype | Radioligand | Tissue/Cell Line | Ki (nM) | Reference |

| Human D2L | [3H]Spiperone | CHO Cells | 42 | [4] |

| Human D2 | [3H]Spiperone | Dopamine D2 receptor expressing cells | 64 | [4] |

Table 2: Metoclopramide Functional Antagonist Potency (IC50)

| Receptor | Assay Type | Cell Line | IC50 (nM) | Reference |

| Dopamine D2 | Radioligand Binding ([3H]Spiperone) | Human D2L expressing CHO cells | 127 | [4] |

| 5-HT3 | Not Specified | Not Specified | 308 | [5][6] |

| Dopamine D2 | Not Specified | Not Specified | 483 | [5][6] |

Signaling Pathways Modulated by Metoclopramide

Metoclopramide's antagonism of the dopamine D2 receptor perturbs downstream signaling cascades. The D2 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi/o family of G proteins.

Canonical Gαi/o Signaling Pathway

Upon activation by dopamine, the D2 receptor facilitates the exchange of GDP for GTP on the Gαi/o subunit, leading to its dissociation from the Gβγ dimer. The activated Gαi/o subunit then inhibits the enzyme adenylyl cyclase, resulting in decreased intracellular concentrations of cyclic adenosine monophosphate (cAMP).[7] Metoclopramide, by blocking dopamine's access to the receptor, prevents this cascade, thereby disinhibiting adenylyl cyclase and maintaining or increasing cAMP levels.

Non-Canonical β-Arrestin Signaling Pathway

In addition to G protein-mediated signaling, GPCRs can signal through β-arrestin pathways. Upon agonist binding and subsequent phosphorylation by G protein-coupled receptor kinases (GRKs), D2 receptors can recruit β-arrestin.[8][9][10] This interaction can lead to receptor desensitization, internalization, and the initiation of a distinct set of signaling cascades, including the Akt/GSK3β pathway. As an antagonist, metoclopramide is expected to prevent the dopamine-induced recruitment of β-arrestin to the D2 receptor.

Modulation of Ion Channels

D2 receptor activation is also known to modulate the activity of certain ion channels, notably G protein-coupled inwardly rectifying potassium (GIRK) channels.[11][12] Activation of D2 receptors typically leads to the opening of GIRK channels via the Gβγ subunit, causing membrane hyperpolarization and reduced neuronal excitability. Metoclopramide's blockade of D2 receptors would prevent this dopamine-induced channel opening.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the interaction of metoclopramide with dopamine D2 receptors.

Radioligand Binding Assay ([3H]Spiperone Competition)

This assay quantifies the affinity of metoclopramide for the dopamine D2 receptor by measuring its ability to compete with a radiolabeled ligand, [3H]spiperone.[13]

Methodology:

-

Membrane Preparation: Membranes are prepared from cells stably expressing the human dopamine D2 receptor (e.g., CHO or HEK293 cells) or from brain tissue rich in D2 receptors (e.g., striatum).[13]

-

Assay Buffer: A typical assay buffer consists of 50 mM Tris-HCl, pH 7.4, with 0.9% NaCl, 0.025% ascorbic acid, and 0.001% Bovine Serum Albumin.[13]

-

Incubation: In a 96-well plate, a fixed concentration of [3H]spiperone (typically around its Kd value, e.g., 0.5 nM) is incubated with the cell membranes in the presence of increasing concentrations of unlabeled metoclopramide.[13][14]

-

Non-specific Binding: Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled D2 antagonist (e.g., 10 µM spiperone or 2 µM (+)-butaclamol).[13][14]

-

Incubation Conditions: The reaction is incubated for 60 minutes at room temperature or 30°C.[13][14]

-

Termination and Filtration: The binding reaction is terminated by rapid filtration through glass fiber filters (e.g., GF/C) using a cell harvester. The filters are washed multiple times with ice-cold buffer to remove unbound radioligand.[13]

-

Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

-

Data Analysis: The concentration of metoclopramide that inhibits 50% of the specific binding of [3H]spiperone (IC50) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[14]

Forskolin-Stimulated cAMP Accumulation Assay

This functional assay measures the ability of metoclopramide to antagonize the dopamine-induced inhibition of cAMP production.

Methodology:

-

Cell Culture: Cells stably expressing the human dopamine D2 receptor (e.g., CHO or HEK293 cells) are cultured to an appropriate confluency.

-

Cell Plating: Cells are seeded into 96- or 384-well plates and allowed to adhere.

-

Pre-incubation with Antagonist: Cells are pre-incubated with varying concentrations of metoclopramide for a defined period (e.g., 15-30 minutes) at room temperature.[15]

-

Stimulation: Cells are then stimulated with a fixed concentration of a dopamine agonist (e.g., quinpirole at its EC80) in the presence of forskolin (an adenylyl cyclase activator) and a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.[15][16]

-

Lysis and Detection: After the stimulation period (e.g., 30-60 minutes), the cells are lysed, and the intracellular cAMP levels are measured using a competitive immunoassay kit (e.g., HTRF, AlphaScreen, or ELISA-based).[16][17]

-

Data Analysis: The ability of metoclopramide to reverse the agonist-induced inhibition of forskolin-stimulated cAMP accumulation is quantified, and an IC50 value is determined.

β-Arrestin Recruitment Assay (e.g., BRET or Tango Assay)

This assay assesses the effect of metoclopramide on the recruitment of β-arrestin to the D2 receptor.

Methodology (BRET-based):

-

Cell Transfection: HEK293 cells are transiently co-transfected with constructs encoding the D2 receptor fused to a bioluminescent donor (e.g., Renilla luciferase, Rluc) and β-arrestin2 fused to a fluorescent acceptor (e.g., Yellow Fluorescent Protein, YFP).[5][18]

-

Cell Plating and Ligand Treatment: Transfected cells are plated in 96-well plates. For antagonist mode, cells are pre-incubated with varying concentrations of metoclopramide before stimulation with a fixed concentration of a dopamine agonist.[5]

-

BRET Measurement: The BRET substrate (e.g., coelenterazine h) is added, and the light emissions from both the donor and acceptor are measured at their respective wavelengths.

-

Data Analysis: The BRET ratio (acceptor emission / donor emission) is calculated. The ability of metoclopramide to inhibit the agonist-induced increase in the BRET ratio is used to determine its antagonist potency.

In Vivo Microdialysis

This in vivo technique measures the effect of metoclopramide on the extracellular levels of dopamine in a specific brain region of a freely moving animal.[19][20]

Methodology:

-

Surgical Implantation: A microdialysis guide cannula is stereotaxically implanted into the brain region of interest (e.g., the striatum or nucleus accumbens) of an anesthetized rat.[21] The animal is allowed to recover for several days.

-

Probe Insertion and Perfusion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula. The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate (e.g., 1-2 µL/min).[21]

-

Baseline Collection: Dialysate samples are collected at regular intervals (e.g., every 10-20 minutes) to establish a stable baseline of extracellular dopamine levels.[22]

-

Drug Administration: Metoclopramide is administered systemically (e.g., via intraperitoneal injection).

-

Post-treatment Collection: Dialysate collection continues for a specified period after drug administration to monitor changes in dopamine concentration.

-

Sample Analysis: The concentration of dopamine in the dialysate samples is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).[23]

-

Data Analysis: Dopamine levels are typically expressed as a percentage of the baseline concentration to determine the effect of metoclopramide on dopamine release and metabolism.

Conclusion

Metoclopramide's primary mechanism of action is the competitive antagonism of dopamine D2 receptors. This interaction has been extensively characterized through a variety of in vitro and in vivo experimental paradigms, yielding a wealth of quantitative and qualitative data. By blocking D2 receptors, metoclopramide modulates both canonical Gαi/o-mediated signaling, leading to a disinhibition of adenylyl cyclase, and non-canonical β-arrestin-mediated pathways. These molecular actions translate into its clinically relevant prokinetic and antiemetic effects. The detailed experimental protocols provided herein serve as a guide for the continued investigation of metoclopramide and the development of novel compounds targeting the dopaminergic system. A thorough understanding of these fundamental mechanisms is paramount for the rational design of future therapeutics with improved efficacy and safety profiles.

References

- 1. Frontiers | BRET biosensors to study GPCR biology, pharmacology, and signal transduction [frontiersin.org]

- 2. Metoclopramide: a dopamine receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. metoclopramide | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 5. Using bioluminescent resonance energy transfer (BRET) to characterize agonist-induced arrestin recruitment to modified and unmodified G protein-coupled receptors (GPCRs) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A novel luminescence-based β-arrestin recruitment assay for unmodified receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 8. G protein-coupled receptor kinase-mediated phosphorylation regulates post-endocytic trafficking of the D2 dopamine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. The dopamine D2 receptor can directly recruit and activate GRK2 without G protein activation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Gi/o protein-coupled receptors in dopamine neurons inhibit the sodium leak channel NALCN - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Direct modulation of G protein-gated inwardly rectifying potassium (GIRK) channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. cdn-links.lww.com [cdn-links.lww.com]

- 15. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. resources.revvity.com [resources.revvity.com]

- 18. BRET Approaches to Characterize Dopamine and TAAR1 Receptor Pharmacology and Signaling | Springer Nature Experiments [experiments.springernature.com]

- 19. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

- 21. benchchem.com [benchchem.com]

- 22. In vivo Monitoring of Dopamine by Microdialysis with One-Minute Temporal Resolution Using Online Capillary Liquid Chromatography with Electrochemical Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Microdialysis of dopamine interpreted with quantitative model incorporating probe implantation trauma - PMC [pmc.ncbi.nlm.nih.gov]

Metoclopramide(1+) chemical structure and properties

An In-depth Technical Guide to the Chemical Structure and Properties of Metoclopramide(1+)

Introduction

Metoclopramide is a substituted benzamide with significant antiemetic and gastroprokinetic properties.[1][2] It is widely utilized in clinical settings to manage nausea and vomiting associated with various conditions, including chemotherapy, surgery, and gastroesophageal reflux disease (GERD).[3][4] The therapeutic effects of metoclopramide are attributed to its interactions with multiple neurotransmitter receptors, primarily within the dopaminergic and serotonergic systems.[1][5] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, pharmacological actions, and analytical methodologies for Metoclopramide(1+), the protonated, biologically active form of the molecule.

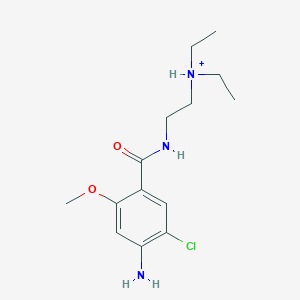

Chemical Identity and Structure

Metoclopramide is chemically designated as 4-amino-5-chloro-N-[2-(diethylamino)ethyl]-2-methoxybenzamide.[6] In biological systems, the tertiary amino group of the ethylamine side chain is readily protonated, forming the monocationic species, Metoclopramide(1+).[7] This protonation is crucial for its pharmacological activity.

Caption: 2D Chemical Structure of Metoclopramide(1+).

Physicochemical Properties

The physicochemical properties of a drug molecule are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile. The key properties of metoclopramide are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₂₂ClN₃O₂ | [6][8] |

| Molecular Weight | 299.80 g/mol | [6][8] |

| IUPAC Name | 4-amino-5-chloro-N-[2-(diethylamino)ethyl]-2-methoxybenzamide | [6] |

| CAS Number | 364-62-5 | [6][8] |

| Appearance | White or almost white crystalline powder | [2][9] |

| Melting Point | 182.5-184 °C | [6][10] |

| pKa (basic) | 9.38 | [6] |

| LogP | 2.667 | [6][11] |

| Solubility (Metoclopramide HCl) | Very soluble in water; Freely soluble in ethanol, ethylene glycol, propylene glycol, and Transcutol; Soluble in PEG-400. | [9][10][12] |

Pharmacological Properties

Metoclopramide's therapeutic effects are mediated through its interaction with dopamine and serotonin receptors. It acts as an antagonist at dopamine D₂ and serotonin 5-HT₃ receptors, and as an agonist at serotonin 5-HT₄ receptors.[1][13]

| Receptor Target | Action | Affinity (Ki or IC₅₀) | Reference |

| Dopamine D₂ Receptor | Antagonist | Ki = 28.8 nM, 64 nM, 104 nM, 113 nM; IC₅₀ = 483 nM | [1][14][15] |

| Serotonin 5-HT₃ Receptor | Antagonist | IC₅₀ = 308 nM | [15] |

| Serotonin 5-HT₄ Receptor | Agonist | - | [1][5][16] |

The antiemetic action is primarily due to the blockade of D₂ receptors in the chemoreceptor trigger zone (CTZ) of the brain.[1][5][17] At higher doses, 5-HT₃ receptor antagonism also contributes to this effect.[1] Its gastroprokinetic activity, which enhances gastrointestinal motility and accelerates gastric emptying, results from a combination of D₂ receptor antagonism, 5-HT₄ receptor agonism, and muscarinic activity.[1][3][5]

Caption: Signaling pathways modulated by Metoclopramide.

Experimental Protocols

A variety of analytical methods are employed for the quantification of metoclopramide in pharmaceutical formulations and biological matrices.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a highly sensitive and selective method for determining metoclopramide concentrations in human plasma.[18][19]

Sample Preparation (Liquid-Liquid Extraction)

-

To 100 µL of human plasma, add an internal standard (e.g., tramadol).[19]

-

Perform liquid-liquid extraction with an appropriate organic solvent, such as ethyl acetate.[18]

-

Vortex the mixture and centrifuge to separate the layers.

-

Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for injection into the LC-MS system.

Chromatographic Conditions

-

Column: A C18 reversed-phase column (e.g., Thermo Hypersil-Hypurity C18, 150 mm x 2.1 mm, 5 µm) is typically used.[18]

-

Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile/methanol) and an aqueous buffer (e.g., 40 mM ammonium acetate).[18][19]

-

Flow Rate: A flow rate of around 0.3 mL/min is common.[19]

-

Injection Volume: 10-20 µL.

Mass Spectrometric Detection

-

Ionization: Electrospray ionization (ESI) in the positive ion mode is used.[18]

-

Detection Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for tandem MS.

-

Monitored Ions: The protonated molecular ion [M+H]⁺ for metoclopramide is detected at m/z 300.[18]

Caption: Experimental workflow for LC-MS analysis of Metoclopramide.

Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy

¹H-NMR spectroscopy provides a simple and accurate method for the assay of metoclopramide hydrochloride in pharmaceutical dosage forms without the need for extensive sample preparation.[20][21]

Methodology

-

An accurately weighed amount of powdered tablets or a measured volume of injection is dissolved in deuterium oxide (D₂O).[20][21]

-

An internal standard, such as acetamide, is added.[20]

-

The ¹H-NMR spectrum is recorded.

-

The concentration of metoclopramide is determined by comparing the integral of a characteristic signal from the analyte (e.g., the triplet at 1.35 ppm for the -CH₃ groups of the diethylamino moiety) with the integral of a signal from the internal standard (e.g., the singlet at 2.03 ppm for acetamide).[20]

UV-Visible Spectrophotometry

UV-Vis spectrophotometry is a cost-effective method for the determination of metoclopramide. The maximum absorbance (λₘₐₓ) of metoclopramide is typically observed around 272 nm.[22] The method is based on Beer's law, which states a linear relationship between absorbance and concentration within a specific range.[22][23] For instance, linearity can be achieved in the concentration range of 2-20 µg/mL.[22] Other spectrophotometric methods involve derivatization reactions, such as diazotization followed by coupling with a chromogenic agent, to produce a colored product that can be quantified in the visible region.[24]

Synthesis

The synthesis of metoclopramide can be achieved through various routes. A common industrial synthesis involves the condensation of 4-amino-5-chloro-2-methoxybenzoic acid with N,N-diethylethylenediamine.[25][26] The benzoic acid precursor can be prepared from p-aminosalicylic acid through methylation and subsequent chlorination.[25] Improved synthesis methods focus on using suitable solvents and catalysts to increase the yield and reduce reaction temperatures.[27]

Conclusion

Metoclopramide(1+) is a pharmacologically important cation derived from the well-established drug, metoclopramide. Its multifaceted mechanism of action, involving antagonism of dopamine D₂ and serotonin 5-HT₃ receptors and agonism of 5-HT₄ receptors, underpins its clinical efficacy as both an antiemetic and a prokinetic agent. A thorough understanding of its chemical structure, physicochemical properties, and pharmacological profile is essential for its effective use in clinical practice and for the development of new drug formulations and analytical methods. The experimental protocols outlined in this guide provide robust frameworks for the accurate quantification and characterization of metoclopramide in various matrices.

References

- 1. Metoclopramide - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. Metoclopramide (Reglan, Gimoti): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]

- 4. droracle.ai [droracle.ai]

- 5. What is the mechanism of Metoclopramide Hydrochloride? [synapse.patsnap.com]

- 6. Metoclopramide | C14H22ClN3O2 | CID 4168 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Metoclopramide(1+) | C14H23ClN3O2+ | CID 4993182 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Metoclopramide [webbook.nist.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Metoclopramide monohydrochloride monohydrate | 54143-57-6 [chemicalbook.com]

- 11. fip.org [fip.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. metoclopramide | Ligand page | IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]

- 14. metoclopramide | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 15. medchemexpress.com [medchemexpress.com]

- 16. Effects of metoclopramide and tropisetron on aldosterone secretion possibly due to agonism and antagonism at the 5-HT4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Determination of metoclopramide in human plasma by LC-ESI-MS and its application to bioequivalance studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Sensitive and selective liquid chromatography-tandem mass spectrometry method for the determination of metoclopramide in human plasma: application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. tandfonline.com [tandfonline.com]

- 21. tandfonline.com [tandfonline.com]

- 22. ijrar.org [ijrar.org]

- 23. atlantis-press.com [atlantis-press.com]

- 24. jfda-online.com [jfda-online.com]

- 25. An Improved Synthesis of Metoclopramide [jstage.jst.go.jp]

- 26. Synthesis of a metabolite of metoclopramide and its detection in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

In Vitro Metabolism of Metoclopramide in Human Liver Microsomes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro metabolism of metoclopramide, a widely used prokinetic and antiemetic agent, within human liver microsomes (HLMs). Understanding the metabolic fate of metoclopramide is crucial for predicting its pharmacokinetic profile, potential drug-drug interactions, and inter-individual variability in clinical response. This document synthesizes key findings on its metabolic pathways, the roles of specific cytochrome P450 (CYP) enzymes, and relevant kinetic parameters, supported by detailed experimental protocols and visual diagrams.

Core Metabolic Pathways and Contributing Enzymes

Metoclopramide undergoes oxidative metabolism in the liver, primarily mediated by the cytochrome P450 system.[1] The main metabolic transformations observed in vitro include N-dealkylation and N-hydroxylation.[2][3]

Cytochrome P450 Isoform Contribution:

The metabolism of metoclopramide is predominantly carried out by CYP2D6 .[4][5] This enzyme is responsible for the majority of its hepatic clearance.[1] Other CYP isoforms, including CYP1A2, CYP2C9, CYP2C19, and CYP3A4 , also contribute to its metabolism, albeit to a lesser extent.[2][3][6] The significant role of CYP2D6, a highly polymorphic enzyme, underlies the potential for genetic variations to impact metoclopramide's pharmacokinetics and patient response.[7]

The major metabolites formed are:

In addition to these primary oxidative metabolites, other metabolites have been identified in both in vitro and in vivo studies, including an N-O-glucuronide (M1), an N-sulfate (M2), a hydroxylated metabolite (M4), and an oxidative deaminated metabolite (M5).[9] Further in vitro investigations in HLMs have revealed the formation of two ether glucuronides (M6 and M8), an N-glucuronide (M7), a carbamic acid (M9), and a nitro metabolite (M10).[9]

Quantitative Analysis of Metoclopramide Metabolism

The kinetics of metoclopramide metabolism have been characterized in human liver microsomes and using recombinant CYP enzymes. The following tables summarize the key quantitative data.

Table 1: Michaelis-Menten Kinetic Parameters for Monodeethylmetoclopramide Formation

| System | Km (μM) | Vmax (pmol/min/mg protein) | Source |

| Human Liver Microsomes (n=3) | 68 ± 16 | 183 ± 57 | [8] |

| CYP2D6 Supersomes | 1.20 ± 0.29 | 6.1 ± 0.23 (pmol/min/pmol CYP2D6) | [2][10] |

| Recombinant CYP2D6 | ~53 | 4.5 ± 0.3 (pmol/min/pmol P450) | [8] |

Table 2: Binding and Inhibition Constants for Metoclopramide with CYP2D6

| Parameter | Value (μM) | Description | Source |

| Ks | 9.56 ± 1.09 | Spectral binding constant (Type I binding) | [2][3][10][11] |

| Ki | 4.7 ± 1.3 | Inhibition constant, indicating potent reversible inhibition | [8] |

| K'i | 0.96 | Concentration for half-maximal rate of mechanism-based inactivation | [8] |

Visualizing Metabolic and Experimental Pathways

To better illustrate the complex processes involved in metoclopramide metabolism, the following diagrams have been generated.

Caption: Metabolic pathways of metoclopramide in human liver microsomes.

Caption: Experimental workflow for in vitro metoclopramide metabolism.

Caption: Relative contribution of CYP enzymes to metoclopramide metabolism.

Detailed Experimental Protocols

The following protocols are synthesized from methodologies reported in the literature for studying the in vitro metabolism of metoclopramide.[2][8]

Preparation of Reagents

-

Human Liver Microsomes (HLMs): Pooled HLMs from mixed genders are commercially available. They should be stored at -80°C until use. On the day of the experiment, thaw the microsomes on ice.

-

Metoclopramide Stock Solution: Prepare a high-concentration stock solution of metoclopramide in a suitable solvent (e.g., methanol or water) and dilute to working concentrations with the incubation buffer.

-

NADPH-Regenerating System: To ensure a constant supply of the necessary cofactor for CYP activity, a regenerating system is used. A typical system consists of:

-

NADP+

-

Glucose-6-phosphate

-

Glucose-6-phosphate dehydrogenase

-

Magnesium chloride These components can be prepared as a combined stock solution in buffer.

-

-

Incubation Buffer: A potassium phosphate buffer (e.g., 100 mM, pH 7.4) is commonly used.

Incubation Procedure

-

Reaction Mixture Preparation: In microcentrifuge tubes, combine the incubation buffer, HLM protein (a typical concentration is 0.1 to 1 mg/mL), and the metoclopramide solution at the desired concentrations.

-

Pre-incubation: Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes) to allow the components to reach thermal equilibrium.

-

Initiation of Reaction: Start the metabolic reaction by adding the NADPH-regenerating system.

-

Incubation: Incubate the reaction mixture at 37°C in a shaking water bath for a specified time (e.g., 20-60 minutes). The incubation time should be within the linear range of metabolite formation.

-

Termination of Reaction: Stop the reaction by adding a quenching solution, such as 2-3 volumes of ice-cold acetonitrile. This will precipitate the microsomal proteins and halt enzymatic activity.[2] An internal standard for analytical quantification can be added at this step.[2]

Sample Processing and Analysis

-

Protein Precipitation: Vortex the quenched samples and centrifuge at high speed (e.g., >10,000 x g) for 5-10 minutes to pellet the precipitated proteins.

-

Supernatant Collection: Carefully transfer the supernatant to a new tube or an HPLC vial for analysis.

-

Analytical Method: The concentrations of metoclopramide and its metabolites are typically determined using a validated High-Performance Liquid Chromatography with tandem mass spectrometry (HPLC-MS/MS) method.[2][8] This provides the necessary sensitivity and selectivity for accurate quantification.

-

Data Analysis: Construct calibration curves for the parent drug and known metabolites using authentic standards. Calculate the rate of metabolite formation, typically expressed as pmol of metabolite formed per minute per mg of microsomal protein. For kinetic studies, plot the rate of formation against a range of substrate concentrations and fit the data to the Michaelis-Menten equation to determine Vmax and Km.

Conclusion

The in vitro metabolism of metoclopramide in human liver microsomes is primarily a CYP2D6-driven process, leading to the formation of N-deethylated and N-hydroxylated metabolites. Contributions from other CYP isoforms are also observed. The kinetic parameters indicate a high affinity of CYP2D6 for metoclopramide. The provided protocols and data serve as a valuable resource for researchers in drug metabolism and development, facilitating further studies into the pharmacokinetics and potential drug interactions of this important therapeutic agent.

References

- 1. Metoclopramide in the Treatment of Diabetic Gastroparesis - Page 3 [medscape.com]

- 2. METOCLOPRAMIDE IS METABOLIZED BY CYP2D6 AND IS A REVERSIBLE INHIBITOR, BUT NOT INACTIVATOR, OF CYP2D6 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Metoclopramide [medschool.cuanschutz.edu]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Effects of CYP2D6 genetic polymorphism on the pharmacokinetics of metoclopramide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The gastroprokinetic and antiemetic drug metoclopramide is a substrate and inhibitor of cytochrome P450 2D6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Identification of novel metoclopramide metabolites in humans: in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. Metoclopramide is metabolized by CYP2D6 and is a reversible inhibitor, but not inactivator, of CYP2D6 - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Path of Metoclopramide: A Technical Guide to Oral Formulation Pharmacokinetics and Bioavailability

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the pharmacokinetics and bioavailability of oral formulations of Metoclopramide, a widely used prokinetic and antiemetic agent. This document is intended to serve as a core resource for researchers, scientists, and professionals involved in drug development, offering detailed experimental protocols, comparative pharmacokinetic data, and visual representations of key processes to facilitate a deeper understanding of Metoclopramide's behavior in the human body.

Introduction to Metoclopramide and its Oral Formulations

Metoclopramide, a dopamine D2 receptor antagonist, enhances gastrointestinal motility and has a significant antiemetic effect. It is commonly administered orally in various formulations, including conventional tablets, oral solutions, and orally disintegrating tablets (ODTs).[1][2] The choice of formulation can be critical, especially for patients experiencing nausea, vomiting, or dysphagia, making the study of their respective pharmacokinetic profiles essential for optimal therapeutic outcomes.

Comparative Pharmacokinetics of Metoclopramide Oral Formulations

The bioavailability and pharmacokinetic profile of Metoclopramide can vary between different oral formulations. Bioequivalence studies are crucial in comparing the performance of these formulations. Below are summary tables of key pharmacokinetic parameters from studies comparing conventional tablets, orally disintegrating tablets, and oral solutions.

Table 1: Pharmacokinetic Parameters of Metoclopramide 10 mg Conventional Tablets vs. Orally Disintegrating Tablets (ODT)

| Formulation | Cmax (ng/mL) | Tmax (hr) | AUC0-t (ng·hr/mL) | AUC0-∞ (ng·hr/mL) | t½ (hr) | Reference |

| Conventional Tablet | 37.28 ± 6.975 | 0.749 ± 0.119 | 219.254 ± 11.162 | 238.90 | 4.743 ± 0.093 | [3][4] |

| Orally Disintegrating Tablet (ODT) | 35.93 ± 6.371 | 0.783 ± 0.097 | 215.881 ± 5.307 | - | 4.523 ± 0.095 | [4] |

| Conventional Tablet | 36.74 | 0.95 | - | 237.02 | 5.0 | [3] |

| Test Tablet | 37.28 | 0.95 | - | 238.90 | 4.81 | [3] |

Data presented as Mean ± SD where available.

Studies have demonstrated that orally disintegrating tablets of metoclopramide are bioequivalent to conventional tablets, with 90% confidence intervals for the geometric mean treatment ratios of Cmax, AUClast, and AUCinf falling within the predefined bioequivalence range.[5]

Table 2: Pharmacokinetic Parameters of Metoclopramide Oral Solution

| Dose | Cmax (ng/mL) | Tmax (hr) | AUC0-∞ (ng·hr/mL) | t½ (hr) | Reference |

| 0.15 mg/kg (infants, 1st dose) | 29.0 (mean) | 2.0 ± 0.5 | - | - | [6] |

| 0.15 mg/kg (infants, 10th dose) | 56.8 (mean) | 2.2 ± 0.4 | - | 4.1 (mean) | [6] |

Data from a study in infants with gastroesophageal reflux. Note the two-fold increase in Cmax after the tenth dose, indicating drug accumulation with repeated dosing.[6]

Detailed Experimental Protocols

A thorough understanding of the methodologies employed in pharmacokinetic studies is paramount for the interpretation and replication of results. The following sections detail typical experimental protocols for a bioequivalence study of Metoclopramide oral formulations.

Study Design and Volunteer Selection

Bioequivalence studies for Metoclopramide oral formulations are typically conducted as single-dose, randomized, two-treatment, two-period crossover studies in healthy adult volunteers.[3][7]

-

Inclusion Criteria: Healthy male and non-pregnant, non-lactating female subjects, typically between 18 and 45 years of age, with a body mass index (BMI) within a normal range.

-

Exclusion Criteria: History of significant medical conditions, allergies to Metoclopramide or related drugs, use of any medication that could interfere with the study drug's pharmacokinetics, and consumption of alcohol or caffeine-containing products before and during the study. Geriatric subjects are often excluded.[7]

-

Washout Period: A washout period of at least 7 days is typically observed between the two treatment periods to ensure complete elimination of the drug from the body.[3]

Dosing and Blood Sampling

-

Dosing: A single oral dose of the test and reference formulations (e.g., 10 mg Metoclopramide) is administered to fasted subjects with a standardized volume of water.[3][4] For orally disintegrating tablets, the tablet is placed on the tongue, allowed to disintegrate, and then swallowed with or without water, as specified by the protocol.[7][8]

-

Blood Sampling: Venous blood samples are collected into heparinized tubes at predefined time points, typically before dosing (0 hours) and at multiple intervals post-dose (e.g., 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours).[3] Plasma is separated by centrifugation and stored frozen until analysis.

Analytical Methodology: High-Performance Liquid Chromatography (HPLC)

A validated HPLC method with UV detection is a common technique for the quantification of Metoclopramide in plasma.[3][4]

-

Sample Preparation (Liquid-Liquid Extraction):

-

To 1 mL of plasma, add an internal standard (e.g., prazosin).[5]

-

Alkalinize the plasma sample with a small volume of sodium hydroxide solution.

-

Extract the drug and internal standard with an organic solvent (e.g., a mixture of chlorobutane and acetonitrile or ethyl acetate).[1][5]

-

Vortex the mixture and centrifuge to separate the layers.

-

Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase and inject a specific volume into the HPLC system.

-

-

Chromatographic Conditions:

-

Column: A reverse-phase column, such as a C18 column (e.g., Waters C18 3.9x300mm, µBondapak), is typically used.[1]

-

Mobile Phase: A mixture of an aqueous buffer (e.g., potassium dihydrogen phosphate adjusted to a specific pH) and an organic solvent (e.g., acetonitrile) in a defined ratio (e.g., 60:40 v/v).[1]

-

Flow Rate: A constant flow rate, typically around 1-2 mL/min, is maintained.[1]

-

Detection: UV detection at a wavelength of approximately 275 nm.[1]

-

Analytical Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For higher sensitivity and selectivity, LC-MS/MS methods are also employed.[9][10]

-

Sample Preparation (Protein Precipitation):

-

To a small volume of plasma (e.g., 50 µL), add an internal standard.

-

Add a protein precipitating agent, such as acetonitrile or methanol.

-

Vortex the mixture and centrifuge to pellet the precipitated proteins.

-

Inject a portion of the supernatant directly into the LC-MS/MS system.[7]

-

-

Chromatographic and Mass Spectrometric Conditions:

-

Column: A suitable reverse-phase or HILIC column.[9]

-

Mobile Phase: A gradient or isocratic mixture of aqueous and organic solvents, often containing a modifier like formic acid or ammonium formate.[9][11]

-

Ionization: Electrospray ionization (ESI) in the positive ion mode is commonly used.

-

Detection: Selected reaction monitoring (SRM) of specific precursor-to-product ion transitions for Metoclopramide and the internal standard.[11]

-

Pharmacokinetic and Statistical Analysis

-

Pharmacokinetic Parameters: The following pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental methods:

-

Cmax: Maximum observed plasma concentration.

-

Tmax: Time to reach Cmax.

-

AUC0-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration.

-

AUC0-∞: Area under the plasma concentration-time curve from time zero to infinity.

-

t½: Elimination half-life.

-

-

Statistical Analysis: Analysis of variance (ANOVA) is performed on the log-transformed Cmax, AUC0-t, and AUC0-∞ values. The 90% confidence intervals for the ratio of the geometric means (test/reference) for these parameters are calculated. For two formulations to be considered bioequivalent, these confidence intervals must fall within the predetermined range of 80-125%.

Visualizing Key Pathways and Processes

Diagrams are powerful tools for illustrating complex biological pathways and experimental workflows.

Caption: Metabolic pathway of orally administered Metoclopramide.

Caption: Workflow of a typical bioequivalence study for Metoclopramide.

Conclusion

The oral formulations of Metoclopramide, including conventional tablets and orally disintegrating tablets, generally exhibit comparable pharmacokinetic profiles, with ODTs offering a valuable alternative for patients with swallowing difficulties. The rapid absorption and predictable pharmacokinetics of these formulations underpin their clinical utility. A thorough understanding of the experimental methodologies used to characterize these formulations is essential for the accurate interpretation of bioequivalence data and for the development of new and improved drug products. This guide provides a foundational resource for professionals in the field, summarizing key data and protocols to support ongoing research and development efforts.

References

- 1. applications.emro.who.int [applications.emro.who.int]

- 2. Pharmacokinetic comparison of orally-disintegrating metoclopramide with conventional metoclopramide tablet formulation in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Determination of metoclopramide in human plasma by LC-ESI-MS and its application to bioequivalance studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. spectroscopyeurope.com [spectroscopyeurope.com]

- 7. oamjms.eu [oamjms.eu]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Comparative bioavailability of two tablet formulations of metoclopramide hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]

Metoclopramide's Dual Action: An In-depth Technical Guide to its Interaction with 5-HT3 and 5-HT4 Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metoclopramide, a widely used pharmaceutical agent, exerts its primary therapeutic effects through a complex interplay with multiple neurotransmitter receptors. This technical guide provides a comprehensive analysis of its interaction with two key serotonin receptor subtypes: the 5-hydroxytryptamine type 3 (5-HT3) and type 4 (5-HT4) receptors. By functioning as an antagonist at the 5-HT3 receptor and an agonist at the 5-HT4 receptor, metoclopramide demonstrates a unique pharmacological profile that underpins its clinical utility as both an antiemetic and a prokinetic agent. This document delves into the quantitative binding and functional data, details the experimental protocols for assessing these interactions, and visualizes the underlying signaling pathways to offer a deeper understanding for researchers and drug development professionals.

Introduction

Metoclopramide's pharmacological versatility stems from its ability to modulate the serotonergic and dopaminergic systems. While its dopamine D2 receptor antagonism is a well-established mechanism, its effects on serotonin receptors are crucial for its therapeutic efficacy.[1][2][3][4] At higher doses, its antagonism of the 5-HT3 receptor contributes significantly to its antiemetic properties.[1][3] Concurrently, its agonistic activity at the 5-HT4 receptor is a key driver of its gastroprokinetic effects.[1][2] This dual action on the serotonin system makes metoclopramide a subject of significant interest in pharmacology and drug development. This guide aims to provide a detailed technical overview of these interactions.

Quantitative Analysis of Metoclopramide's Receptor Interactions

The affinity and functional potency of metoclopramide at 5-HT3 and 5-HT4 receptors have been quantified in various studies. The following tables summarize the key quantitative data available.

Table 1: Metoclopramide Interaction with 5-HT3 Receptors

| Parameter | Species/Cell Line | Value | Experimental Context | Reference |

| IC50 | Human (HEK-293 cells) | 0.064 µM (peak current) | Patch clamp on h5-HT3A receptors, equilibrium application. | [5][6] |

| IC50 | Human (HEK-293 cells) | 0.076 µM (integrated current) | Patch clamp on h5-HT3A receptors, equilibrium application. | [5][6] |

| IC50 | Human (HEK-293 cells) | 19.0 µM (peak current) | Patch clamp on h5-HT3A receptors, application during agonist pulse. | [5][6] |

| Binding Inhibition | Human (HEK-293 cells) | ~20% at 200 nM | Radioligand binding assay with [3H]GR65630. | [5][6] |

| τon (Onset time constant) | Human (HEK-293 cells) | 1.3 s | Patch clamp on h5-HT3A receptors. | [5][6] |

| τoff (Offset time constant) | Human (HEK-293 cells) | 2.1 s | Patch clamp on h5-HT3A receptors. | [5][6] |

| KD (calculated from kinetics) | Human (HEK-293 cells) | 62 nM | Calculated from τon and τoff. | [6] |

Table 2: Metoclopramide Interaction with 5-HT4 Receptors

| Parameter | Species | Value (pEC50) | Experimental Context | Reference |

| pEC50 | Guinea Pig | 5.5 | Contraction of isolated distal colon LMMP preparation. | [7] |

| Intrinsic Activity (IA) | Guinea Pig | 84% (relative to 5-HT) | Contraction of isolated distal colon LMMP preparation. | [7] |

Signaling Pathways and Metoclopramide's Mechanism of Action

Metoclopramide's interaction with 5-HT3 and 5-HT4 receptors triggers distinct downstream signaling cascades.

5-HT3 Receptor Antagonism

The 5-HT3 receptor is a ligand-gated ion channel, unique among serotonin receptors.[8][9] Upon binding of serotonin, the channel opens, allowing for the rapid influx of cations (Na+, K+, Ca2+), leading to neuronal depolarization and excitation.[8] Metoclopramide acts as an antagonist at this receptor, inhibiting the binding of serotonin and thereby preventing channel opening and subsequent neuronal depolarization. This inhibitory action, particularly in the chemoreceptor trigger zone (CTZ) and on vagal afferent nerves, is a cornerstone of its antiemetic effect.[2][3][10]

5-HT4 Receptor Agonism

In contrast to the 5-HT3 receptor, the 5-HT4 receptor is a G-protein coupled receptor (GPCR).[9] Metoclopramide acts as an agonist at this receptor.[1][2] Upon binding, it activates the receptor, leading to the dissociation of the Gs alpha subunit, which in turn stimulates adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to cyclic AMP (cAMP).[11][12] The increased intracellular cAMP levels activate Protein Kinase A (PKA), which can then phosphorylate various downstream targets, leading to physiological effects such as enhanced acetylcholine release from enteric neurons, contributing to increased gastrointestinal motility.[2][12]

Experimental Protocols

The characterization of metoclopramide's interaction with 5-HT3 and 5-HT4 receptors relies on a variety of in vitro and cellular assays. Below are detailed methodologies for key experiments.

Radioligand Binding Assay for 5-HT3 Receptor Affinity

This assay determines the affinity of metoclopramide for the 5-HT3 receptor by measuring its ability to compete with a radiolabeled ligand.

-

Cell Preparation: Human Embryonic Kidney (HEK-293) cells stably expressing the human 5-HT3A receptor are cultured and harvested. Membranes are prepared by homogenization and centrifugation.

-

Assay Buffer: 50 mM Tris-HCl pH 7.4, 5 mM MgCl2, 1 mM EDTA.[13]

-

Radioligand: [3H]-GR65630, a selective 5-HT3 receptor antagonist.

-

Procedure:

-

A constant concentration of [3H]-GR65630 is incubated with the cell membranes.

-

Increasing concentrations of unlabeled metoclopramide are added to compete for binding.

-

Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled 5-HT3 antagonist (e.g., 10 µM MDL 72222).[13]

-

The mixture is incubated for 60 minutes at room temperature to reach equilibrium.[13]

-

The bound and free radioligand are separated by rapid filtration through glass fiber filters (GF/C), pre-soaked in 0.5% polyethyleneimine (PEI).[13]

-

The filters are washed with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.[13]

-

The radioactivity retained on the filters is quantified using liquid scintillation counting.

-

-

Data Analysis: The concentration of metoclopramide that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Patch-Clamp Electrophysiology for 5-HT3 Receptor Function

This technique directly measures the ion flow through the 5-HT3 receptor channel in response to agonist application and its inhibition by metoclopramide.

-

Cell Preparation: HEK-293 cells stably expressing the human 5-HT3A receptor are grown on coverslips.

-

Recording Configuration: Whole-cell or outside-out patch-clamp configuration is used.

-

Solutions:

-

Extracellular solution (in mM): e.g., 140 NaCl, 2.8 KCl, 1 CaCl2, 2 MgCl2, 10 HEPES, 12 Glucose, pH 7.3.

-

Intracellular (pipette) solution (in mM): e.g., 140 CsCl, 2 MgCl2, 10 EGTA, 10 HEPES, pH 7.3.

-

-

Procedure:

-

A glass micropipette filled with intracellular solution forms a high-resistance seal with the cell membrane.

-

The membrane patch is ruptured to achieve the whole-cell configuration, or pulled away for an outside-out patch.

-

The cell is voltage-clamped at a negative holding potential (e.g., -60 mV).

-

A 5-HT3 receptor agonist (e.g., 30 µM 5-HT) is rapidly applied to the cell to evoke an inward current.[5][6]

-

To determine the inhibitory effect of metoclopramide, the cells are pre-incubated with varying concentrations of metoclopramide (e.g., for 60 seconds) before co-application with the agonist.[5][6]

-

-

Data Analysis: The peak and integrated current responses in the presence and absence of metoclopramide are measured. A concentration-response curve is generated to determine the IC50 value.

cAMP Accumulation Assay for 5-HT4 Receptor Function

This assay quantifies the ability of metoclopramide to stimulate the production of the second messenger cAMP via the 5-HT4 receptor.

-

Cell Preparation: CHO-K1 or other suitable cells stably expressing the human 5-HT4 receptor are used.

-

Procedure:

-

Cells are seeded in multi-well plates and grown to confluence.

-

The growth medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., 100 µM IBMX) to prevent cAMP degradation.[14]

-

Cells are incubated with varying concentrations of metoclopramide for a defined period (e.g., 30 minutes) at 37°C.

-

The reaction is stopped, and the cells are lysed.

-

The intracellular cAMP concentration is measured using a competitive immunoassay, such as an Enzyme Immunoassay (EIA) or a Homogeneous Time-Resolved Fluorescence (HTRF) assay.

-

-

Data Analysis: A concentration-response curve is plotted, and the EC50 (the concentration of metoclopramide that produces 50% of the maximal response) and Emax (the maximum effect) are determined.

Conclusion

Metoclopramide's interaction with 5-HT3 and 5-HT4 receptors is a clear example of polypharmacology, where a single molecule engages multiple targets to produce a complex therapeutic profile. Its antagonism of the ligand-gated 5-HT3 ion channel and agonism of the G-protein coupled 5-HT4 receptor provide the mechanistic basis for its antiemetic and prokinetic effects, respectively. The quantitative data and experimental methodologies outlined in this guide offer a foundational understanding for further research and development in this area. A thorough comprehension of these interactions is essential for optimizing the therapeutic use of metoclopramide and for the design of new drugs with improved selectivity and efficacy.

References

- 1. Metoclopramide - Wikipedia [en.wikipedia.org]

- 2. Metoclopramide in the treatment of diabetic gastroparesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. openanesthesia.org [openanesthesia.org]

- 4. wileymicrositebuilder.com [wileymicrositebuilder.com]

- 5. researchgate.net [researchgate.net]

- 6. Interactions of metoclopramide and ergotamine with human 5-HT3A receptors and human 5-HT reuptake carriers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A comparison of the pharmacological properties of guinea-pig and human recombinant 5-HT4 receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 5-HT3 receptor - Wikipedia [en.wikipedia.org]

- 9. The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Selectivity of 5-HT3 receptor antagonists and anti-emetic mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. What are 5-HT4 receptor agonists and how do they work? [synapse.patsnap.com]

- 12. Signalling mechanism coupled to 5-hydroxytryptamine4 receptor-mediated facilitation of fast synaptic transmission in the guinea-pig ileum myenteric plexus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. resources.revvity.com [resources.revvity.com]

- 14. 5-HT induces cAMP production in crypt colonocytes at a 5-HT4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of Metoclopramide Derivatives for Enhanced Biological Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Metoclopramide, a well-established antiemetic and prokinetic agent, continues to be a scaffold of interest for the development of novel therapeutic agents. Its inherent ability to interact with dopamine and serotonin receptors provides a foundation for designing derivatives with modulated or entirely new biological activities. This technical guide offers an in-depth overview of the synthesis of various metoclopramide derivatives and summarizes their evaluated biological activities, with a focus on quantitative data and detailed experimental protocols.

Core Synthetic Strategies

The synthesis of metoclopramide derivatives primarily involves modifications at the primary aromatic amine, the amide linkage, or the tertiary amine of the ethylamino side chain. Key synthetic routes include the formation of Schiff bases, heterocyclization reactions, and diazotization followed by substitution.

Synthesis of Schiff Base and Heterocyclic Derivatives

A common and versatile method to introduce structural diversity is through the condensation of the primary aromatic amine of metoclopramide with various aromatic aldehydes to form Schiff bases. These intermediates can then be further cyclized to yield a range of heterocyclic compounds, such as 4-thiazolidinones and β-lactams.[1][2]

Synthesis via Sandmeyer Reaction

The Sandmeyer reaction provides a pathway to replace the primary amino group of metoclopramide with other functionalities. This involves the diazotization of the aromatic amine followed by a copper-catalyzed nucleophilic substitution. This method has been successfully employed to synthesize hydroxyl, chloro, and iodo derivatives.[1]

Biological Activities of Metoclopramide Derivatives

Research into metoclopramide derivatives has uncovered a spectrum of biological activities beyond the parent drug's antiemetic and prokinetic effects. These include antioxidant, cholinesterase inhibitory, and dopamine D3 receptor antagonist activities. While the potential for anticancer and antimicrobial applications has been suggested, extensive quantitative data for direct metoclopramide derivatives in these areas remains limited in publicly available literature.

Antioxidant Activity

Schiff base and 4-thiazolidinone derivatives of metoclopramide have demonstrated notable antioxidant properties. The antioxidant capacity is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

Table 1: Antioxidant Activity of Metoclopramide Derivatives [2]

| Compound | Structure | Inhibition Percentage (%) at 100 ppm |

| Metoclopramide | - | 55 |

| Derivative 1 (4-Thiazolidinone) | 5-chloro-N-(2-(diethylamino)ethyl)-2-methoxy-4-(2-(4-(dimethylamino)phenyl)-4-oxothiazolidin-3-yl)benzamide | 78 |

| Derivative 2 (4-Thiazolidinone) | 5-chloro-N-(2-(diethylamino)ethyl)-2-methoxy-4-(2-(4-nitrophenyl)-4-oxothiazolidin-3-yl)benzamide | 85 |

| Derivative 3 (β-Lactam) | 5-chloro-4-(3-chloro-2-(4-(dimethylamino)phenyl)-4-oxoazetidin-1-yl)-N-(2-(diethylamino)ethyl)-2-methoxybenzamide | 75 |

| Derivative 4 (β-Lactam) | 5-chloro-4-(3-chloro-2-(4-nitrophenyl)-4-oxoazetidin-1-yl)-N-(2-(diethylamino)ethyl)-2-methoxybenzamide | 82 |

| Ascorbic Acid (Standard) | - | 95 |

Cholinesterase Inhibition and Protection

Derivatives synthesized via the Sandmeyer reaction have been evaluated for their ability to inhibit cholinesterase and protect the enzyme from potent inhibitors like chlorpyrifos. This suggests potential applications in the context of organophosphate poisoning.[1]

Table 2: In Vitro Cholinesterase Inhibition and Protection by Metoclopramide Derivatives [1]

| Compound | Functional Group | Concentration (µM) | % Cholinesterase Inhibition | % Protection against Chlorpyrifos (4 µM) |

| Compound I | -OH | 25 | 39.47 | 15.42 |

| 50 | 54.38 | 35.82 | ||

| 75 | 54.39 | 53.23 | ||

| 100 | 66.23 | 27.36 | ||

| Compound II | -Cl | 25 | - | - |

| 50 | - | - | ||

| 75 | - | - | ||

| 100 | - | - | ||

| Compound III | -I | 25 | - | - |

| 50 | - | - | ||

| 75 | - | - | ||

| 100 | - | - | ||

| Note: Quantitative data for compounds II and III were not fully presented in the source. |

Dopamine D3 Receptor Antagonism

Metoclopramide's scaffold has been utilized to design potent and selective D3 receptor antagonists. By incorporating a flexible scaffold and various aryl carboxamides, derivatives with high affinity and selectivity for the D3 receptor over the D2 receptor have been synthesized. These compounds have potential applications in treating neuropsychiatric disorders.

Table 3: Dopamine D2 and D3 Receptor Binding Affinities and Functional Antagonism of Metoclopramide Derivatives

| Compound | R Group | D3 Ki (nM) | D2 Ki (nM) | D2/D3 Selectivity | D3 IC50 (nM) |

| 21a | 4-fluorobenzamide | 1.8 ± 0.3 | 40 ± 5 | 22 | 2.5 ± 0.4 |

| 21b | 4-chlorobenzamide | 1.2 ± 0.2 | 85 ± 10 | 71 | 1.8 ± 0.3 |

| 21c | 4-(pyridin-4-yl)benzamide | 0.8 ± 0.1 | 144 ± 15 | 180 | 1.3 ± 0.2 |

| 21d | 4-methoxybenzamide | 2.5 ± 0.4 | 110 ± 12 | 44 | 3.1 ± 0.5 |

| Data presented as mean ± SEM. |

Anticancer and Antimicrobial Activity

Experimental Protocols

General Procedure for the Synthesis of Schiff Bases from Metoclopramide[2]

-

In a 50 mL round-bottom flask, dissolve metoclopramide (0.0044 mol) in 10 mL of absolute ethanol.

-

Add an equimolar amount of the desired substituted aromatic aldehyde (0.0044 mol) to the solution.

-

Add 2-3 drops of glacial acetic acid as a catalyst.

-

Reflux the mixture in a water bath for 6-7 hours.

-

Evaporate the excess solvent under reduced pressure.

-

Dry the resulting product and purify by recrystallization from dioxane.

General Procedure for the Synthesis of 4-Thiazolidinone Derivatives[2]

-

To a mixture of the Schiff base derivative (0.001 mol) in ethanol, add an excess of thioglycolic acid (0.002 mol).

-

Reflux the reaction mixture for 18-20 hours.

-

Evaporate the solvent and neutralize the residue with a 5% sodium bicarbonate solution to remove excess thioglycolic acid.

-

Filter the precipitate, wash thoroughly with water, and recrystallize from chloroform.

General Procedure for the Synthesis of β-Lactam Derivatives[2]

-

To a solution of the Schiff base derivative (0.0016 mol) in 10 mL of THF, add equimolar amounts of chloroacetyl chloride (0.2 mL, 0.0016 mol) and triethylamine (0.0016 mol).

-

Reflux the mixture for 14-16 hours.

-

Further processing and purification steps would be required to isolate the final product.

General Procedure for the Synthesis of Metoclopramide Derivatives via Sandmeyer Reaction[1]

-

Diazotization: Dissolve metoclopramide hydrochloride (10 mmol) in 35 mL of water and cool in an ice bath.

-

Slowly add a cold solution of sodium nitrite (12 mmol) in 12 mL of water to the metoclopramide solution while stirring.

-

Substitution (Example for -OH derivative): Prepare a solution of copper sulfate (10 mmol) in 50 mL of water and heat to boiling. Slowly add the cold diazonium salt solution to the boiling copper sulfate solution.

-

Continue boiling for 30 minutes, then cool the mixture.

-

Extract the product with a suitable organic solvent, dry the organic layer, and evaporate the solvent to obtain the crude product.

-

Purify the product by appropriate chromatographic techniques.

DPPH Radical Scavenging Assay for Antioxidant Activity[2]

-

Prepare a stock solution of the test compound (1 mg/mL) in a suitable solvent (e.g., ethanol).

-

Prepare serial dilutions of the test compound (e.g., 25, 50, 100 ppm).

-

Prepare a solution of DPPH (0.004% w/v) in methanol.

-

In a test tube, mix 1 mL of the DPPH solution with 1 mL of each concentration of the test compound.

-

Incubate the mixture in the dark at room temperature for 30 minutes.

-

Measure the absorbance of the solution at 517 nm using a UV-Vis spectrophotometer.

-

Calculate the percentage of radical scavenging activity using the formula: Inhibition (%) = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

Signaling Pathways and Experimental Workflows

Known Signaling Pathways of Metoclopramide

Metoclopramide primarily exerts its effects through antagonism of dopamine D2 receptors and serotonin 5-HT3 receptors, and agonism of serotonin 5-HT4 receptors. These interactions modulate neurotransmitter release and signaling in both the central nervous system and the gastrointestinal tract.

General Experimental Workflow for Synthesis and Biological Evaluation

The development of novel metoclopramide derivatives follows a structured workflow from initial synthesis to biological characterization.

Conclusion and Future Directions

The metoclopramide scaffold remains a fertile ground for the discovery of new bioactive compounds. The existing research demonstrates the potential to develop derivatives with significant antioxidant, cholinesterase inhibitory, and selective dopamine receptor antagonist activities. While the exploration of anticancer and antimicrobial derivatives of metoclopramide is still in its nascent stages, the broader activity of the benzamide class of compounds suggests that this is a promising area for future investigation. Detailed structure-activity relationship studies, guided by quantitative biological data, will be crucial in optimizing the therapeutic potential of this versatile chemical scaffold. Further research is warranted to synthesize and evaluate a wider array of derivatives to fully unlock their therapeutic possibilities.

References

The Discovery of Novel In Vivo Metoclopramide Metabolites: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metoclopramide, a widely used prokinetic and antiemetic agent, undergoes extensive metabolism in vivo. While its primary metabolic pathways have been previously characterized, recent research has led to the identification of novel metabolites, expanding our understanding of its biotransformation. This technical guide provides an in-depth overview of the discovery of these novel metabolites, with a focus on the in vivo findings in humans. It includes a summary of the identified metabolites, detailed experimental protocols for their discovery, and a discussion of the analytical methods employed. Additionally, this guide explores the known signaling pathways of the parent compound, Metoclopramide, to provide context for future pharmacological studies of its metabolites.

In Vivo Metabolites of Metoclopramide

A pivotal study by Argikar and colleagues in 2010 systematically investigated the in vivo metabolism of Metoclopramide in humans, leading to the identification of five metabolites in urine, two of which were previously unreported.[1]

Summary of In Vivo Metabolites

The five metabolites of Metoclopramide identified in human urine following a single oral dose are summarized below.

| Metabolite ID | Name | Type | Novelty |

| M1 | Metoclopramide N-O-glucuronide | Phase II | Novel |

| M2 | Metoclopramide N-sulfate | Phase II | Previously Known |

| M3 | Des-ethyl Metoclopramide | Phase I | Previously Known |

| M4 | Hydroxylated Metoclopramide | Phase I | Novel |

| M5 | Oxidative deaminated Metoclopramide | Phase I | Previously Known |

Table 1: Summary of Metoclopramide metabolites identified in vivo in human urine.[1]

Quantitative Data on In Vivo Metabolites

While the foundational study by Argikar et al. (2010) identified these novel metabolites, it did not provide specific quantitative data on their urinary excretion levels as a percentage of the administered dose. The study did, however, note significant inter-individual variability in the urinary levels of the known metabolites, with a 22-fold variation for M2 (N-sulfate) and a 16-fold variation for M3 (des-ethyl) among the eight subjects studied.[1] Further quantitative studies are required to determine the precise contribution of these novel metabolic pathways to the overall elimination of Metoclopramide.

Experimental Protocols